molecular formula C10H10FNO B1446656 1H-Indole-3-ethanol, 4-fluoro- CAS No. 1426062-23-8

1H-Indole-3-ethanol, 4-fluoro-

Cat. No.: B1446656
CAS No.: 1426062-23-8
M. Wt: 179.19 g/mol
InChI Key: JJWBBNOXJATZEE-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 4-fluoro- is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

1H-Indole-3-ethanol, 4-fluoro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1H-Indole-3-ethanol, 4-fluoro- can interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby modulating their activity and influencing downstream signaling events .

Cellular Effects

1H-Indole-3-ethanol, 4-fluoro- exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1H-Indole-3-ethanol, 4-fluoro- can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-3-ethanol, 4-fluoro- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, thereby modulating their activity. For instance, 1H-Indole-3-ethanol, 4-fluoro- can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses . These molecular interactions contribute to the overall biochemical and cellular effects of 1H-Indole-3-ethanol, 4-fluoro-.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-3-ethanol, 4-fluoro- can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives, including 1H-Indole-3-ethanol, 4-fluoro-, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Additionally, long-term exposure to 1H-Indole-3-ethanol, 4-fluoro- can result in changes in cellular function, such as altered cell proliferation, differentiation, and apoptosis. These temporal effects are important considerations for the use of this compound in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3-ethanol, 4-fluoro- can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For the specific synthesis of 1H-Indole-3-ethanol, 4-fluoro-, a fluoro-substituted phenylhydrazine and an appropriate aldehyde or ketone are used .

Industrial Production Methods: Industrial production of 1H-Indole-3-ethanol, 4-fluoro- typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is often used as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-ethanol, 4-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
1H-Indole-3-ethanol, 4-fluoro-, has been investigated for its potential anticancer properties. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds related to indole derivatives, including those with fluorine substitutions, showed significant cytotoxicity against HeLa cells and other cancer types. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways that promote cancer cell survival .

Antimicrobial Properties
Research indicates that indole derivatives possess antimicrobial activity. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that such compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in treating infectious diseases .

Biological Research

Neuropharmacology
Due to its structural similarity to tryptophan, 1H-Indole-3-ethanol, 4-fluoro-, is utilized in studies related to neurotransmitter systems. It has been shown to influence serotonin receptors, which are critical in mood regulation and various neurological disorders. This property makes it valuable in researching treatments for depression and anxiety disorders .

Cell Signaling Studies
The compound is also used in the exploration of cell signaling pathways. Its interactions with various receptors can provide insights into metabolic processes and cellular responses to external stimuli. This application is crucial for understanding diseases at a molecular level and developing targeted therapies .

Material Science

Synthesis of Functional Materials
In material science, 1H-Indole-3-ethanol, 4-fluoro-, serves as a precursor for synthesizing functional materials such as polymers and dyes. The compound's ability to form stable bonds with other chemical entities allows it to be integrated into various materials that require specific optical or electronic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against HeLa cells
AntimicrobialInhibition of bacterial growth
NeuropharmacologyInteraction with serotonin receptors
Cell SignalingModulation of metabolic pathways

Case Study: Anticancer Activity

A study conducted on a series of indole derivatives demonstrated that those with fluorine substitutions exhibited enhanced anticancer activity compared to their non-fluorinated counterparts. The highest activity was noted in compounds that effectively induced apoptosis in cancer cells while minimizing toxicity to normal cells .

Case Study: Antimicrobial Efficacy

In another investigation, 1H-Indole-3-ethanol, 4-fluoro-, was tested against various bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent in treating bacterial infections .

Comparison with Similar Compounds

    1H-Indole-3-ethanol: Lacks the fluoro group, resulting in different chemical and biological properties.

    1H-Indole-3-carboxaldehyde, 4-fluoro-: An oxidized form of 1H-Indole-3-ethanol, 4-fluoro-.

    1H-Indole-3-carboxylic acid, 4-fluoro-: Another oxidized derivative with distinct properties.

Uniqueness: 1H-Indole-3-ethanol, 4-fluoro- is unique due to the presence of both the fluoro and ethanol groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .

Biological Activity

1H-Indole-3-ethanol, 4-fluoro- is a significant compound in medicinal chemistry, primarily due to its structural similarity to serotonin and other biologically active indoles. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Indole-3-ethanol, 4-fluoro- features a fluorine atom substituted at the 4-position of the indole ring. This modification can influence its biological activity by altering its interaction with various biological targets.

The biological activity of 1H-Indole-3-ethanol, 4-fluoro- is primarily attributed to its interaction with serotonin receptors:

  • Serotonin Receptor Modulation : The compound acts as a partial agonist at the 5-HT1A receptor, which is involved in mood regulation and anxiety responses. This interaction can lead to anxiolytic effects and potential antidepressant properties .
  • Influence on Neurotransmitter Systems : It has been shown to modulate dopamine and norepinephrine systems, which may contribute to its psychoactive effects .

Biological Activity Data

Activity Effect Reference
5-HT1A Receptor Agonism Anxiolytic and antidepressant-like behavior
Dopamine Modulation Potential enhancement of dopaminergic activity
Neuroprotective Effects Reduction in oxidative stress in neuronal cells

Study 1: Anxiolytic Effects

A study conducted on animal models demonstrated that administration of 1H-Indole-3-ethanol, 4-fluoro- resulted in significant reductions in anxiety-like behaviors. The compound was tested using the elevated plus maze and open field tests, showing increased time spent in open arms and increased locomotion .

Study 2: Neuroprotective Properties

In vitro studies indicated that this compound exhibits neuroprotective properties against oxidative stress-induced cell death. Neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS) compared to untreated controls .

Research Findings

Recent research highlights the potential for 1H-Indole-3-ethanol, 4-fluoro- in treating various neurological disorders:

  • Depression and Anxiety : Its ability to modulate serotonin receptors suggests a role in managing depression and anxiety disorders.
  • Neurodegenerative Diseases : The neuroprotective effects observed may indicate potential applications in conditions like Alzheimer's disease or Parkinson's disease due to its ability to combat oxidative stress .

Properties

IUPAC Name

2-(4-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWBBNOXJATZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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